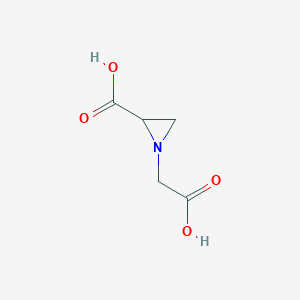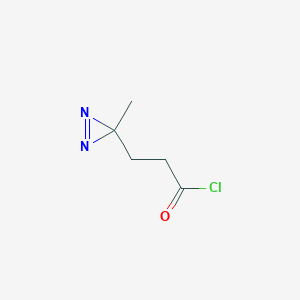![molecular formula C6H6N4O B11922073 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 3-position and a hydroxyl group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of aminoazoles with appropriate electrophilic reagents. One common method is the reaction of 3-aminoazoles with 1,3-dicarbonyl compounds or their structural analogs. This process can be carried out under various conditions, including microwave-assisted reactions, which offer shorter reaction times and higher yields .
Another method involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile. This reaction can produce a series of azolo[1,5-a]pyrimidin-7-amines, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications, providing a feasible approach for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Electrophilic Substitution: The amino group at the 3-position can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Nucleophilic Substitution: The hydroxyl group at the 7-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of acids or bases as catalysts.
Nucleophilic Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used. The reactions are often carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
3-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H,7H2 |
Clé InChI |
FUSOVLABBHPMLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=CNN2C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


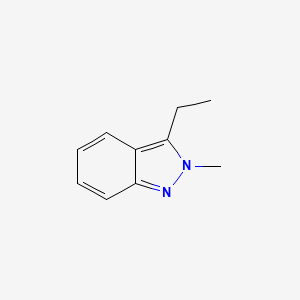

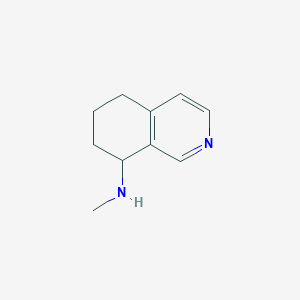
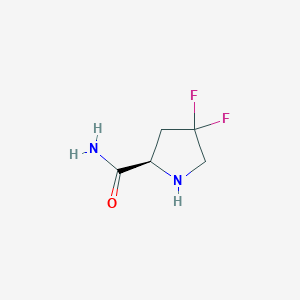
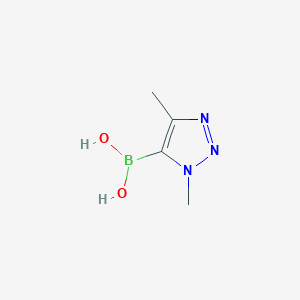
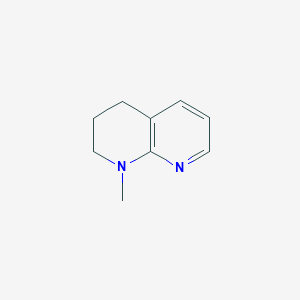
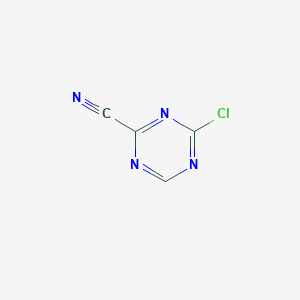

![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)

